Henricine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Henricine is typically isolated from the stems of Schisandra henryi through a series of extraction and purification processes. The initial extraction involves the use of solvents such as petroleum ether and chloroform . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC), to isolate and purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from Schisandra henryi. advancements in biotechnological methods, such as in vitro microshoot culture grown in PlantForm bioreactors, have shown promise for increasing the yield of this compound and other lignans .
Chemical Reactions Analysis
Types of Reactions: Henricine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides to introduce new substituents onto the aromatic ring.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of henricine involves its interaction with various molecular targets and pathways. This compound has been shown to inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in inflammatory processes . Additionally, this compound’s cytotoxic effects on cancer cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Henricine is unique among tetrahydrofuran lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin A: Another lignan from Schisandra species with hepatoprotective and anticancer properties.
Deoxyschisandrin: Known for its antioxidant and anti-inflammatory effects.
Ganshisandrine: Exhibits antiviral and antihepatotoxic activities.
Compared to these compounds, this compound stands out due to its potent cytotoxic effects on leukemia and Hela cells, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3 |
InChI Key |
WHNJCTMEGTVMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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